6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine
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Description
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a heterocyclic compound that contains a pyrazolo[3,4-b]pyrazine ring system, which has been shown to have a wide range of biological activities. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been investigated.
Scientific Research Applications
- Studies have investigated its effects on cancer cell lines, including breast, lung, and colon cancer. Further research is needed to understand its precise mechanisms and potential clinical applications .
- Researchers have examined its impact on inflammatory pathways, such as NF-κB and COX-2. These findings could contribute to the development of novel anti-inflammatory drugs .
- Studies in animal models have explored its ability to prevent oxidative stress, reduce neuroinflammation, and enhance neuronal survival. However, clinical validation is necessary .
- Researchers have tested its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. Further investigations are warranted .
- Scientists have used it to study specific biological pathways, protein interactions, and cellular processes. Its versatility makes it valuable for target identification and validation .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Antibacterial and Antifungal Activity
Potential as a Molecular Probe
Synthetic Applications
properties
IUPAC Name |
6-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIN4O/c11-6-5-13-8-9(12)15-16(10(8)14-6)7-3-1-2-4-17-7/h5,7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPKCODAHXZDEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=NC(=CN=C3C(=N2)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine |
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